N-([2,3'-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide
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Overview
Description
N-([2,3’-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide is a compound that features a bipyridine moiety linked to a trifluoropropane sulfonamide group. Bipyridine derivatives are known for their versatile applications in coordination chemistry, catalysis, and materials science due to their ability to form stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide typically involves the alkylation of 2,3’-bipyridine with a suitable trifluoropropane sulfonamide precursor. One common method is the N-alkylation of 2,3’-bipyridine using 3,3,3-trifluoropropane-1-sulfonyl chloride in the presence of a base such as triethylamine in an anhydrous solvent like N,N-dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. These methods provide high yields and are scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the bipyridine ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the bipyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety typically yields bipyridine N-oxides, while reduction can lead to partially or fully reduced bipyridine derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as in the fabrication of electrochromic devices and redox-flow batteries
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, forming stable complexes that can participate in redox reactions. These complexes can modulate various biochemical pathways, depending on the metal ion and the biological context .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative known for its strong metal-chelating properties.
4,4’-Bipyridine: Another bipyridine isomer with applications in coordination chemistry and materials science.
Uniqueness
N-([2,3’-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide is unique due to the presence of the trifluoropropane sulfonamide group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s stability and reactivity, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
3,3,3-trifluoro-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c15-14(16,17)5-8-23(21,22)20-10-12-4-2-7-19-13(12)11-3-1-6-18-9-11/h1-4,6-7,9,20H,5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQCHISTGVBHAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNS(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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